An In-depth Technical Guide to Bis(4-methylphenyl)chlorophosphine: Synthesis, Properties, and Applications in Modern Catalysis
An In-depth Technical Guide to Bis(4-methylphenyl)chlorophosphine: Synthesis, Properties, and Applications in Modern Catalysis
Abstract
Bis(4-methylphenyl)chlorophosphine, also known as chlorodi-p-tolylphosphine, is a pivotal organophosphorus intermediate with significant applications in the synthesis of specialized phosphine ligands.[1] These ligands are instrumental in advancing transition metal-catalyzed cross-coupling reactions, which are foundational in pharmaceutical and fine chemical manufacturing.[2][3] This guide provides a comprehensive technical overview of bis(4-methylphenyl)chlorophosphine, detailing its fundamental physicochemical properties, a robust synthetic protocol, and its critical role as a precursor in ligand design for catalysis. The causality behind experimental choices, self-validating safety protocols, and authoritative references are integrated to provide researchers, scientists, and drug development professionals with a field-proven resource.
Core Compound Properties
A thorough understanding of the physicochemical properties of bis(4-methylphenyl)chlorophosphine is essential for its effective handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄ClP | [4][5][6] |
| Molecular Weight | 248.69 g/mol | [4][5][6][7] |
| CAS Number | 1019-71-2 | [4][5][7] |
| Appearance | Colorless to pale yellow liquid | [5][7][8] |
| Density | 1.1 - 1.159 g/mL at 25 °C | [5][7][8][9] |
| Boiling Point | ~347-350 °C at 760 mmHg; 180-184 °C at 10 mmHg | [7][8][9][10] |
| Synonyms | P,P-Bis(4-methylphenyl)-phosphinous chloride, Chlorodi-p-tolylphosphine | [4][5] |
| Solubility | Reacts with water; soluble in anhydrous ethereal solvents like THF and diethyl ether. | [1][7] |
| Sensitivity | Air and moisture sensitive.[7] Corrosive and water-reactive.[11] |
Synthesis of Bis(4-methylphenyl)chlorophosphine: A Validated Protocol
The synthesis of bis(4-methylphenyl)chlorophosphine is most reliably achieved through the reaction of an organolithium reagent with phosphorus trichloride.[1] This method provides a scalable route to this crucial intermediate.
Reaction Principle
The core of the synthesis is a nucleophilic substitution where two equivalents of 4-methylphenyllithium (p-tolyllithium) displace two chloride atoms from phosphorus trichloride (PCl₃). The stoichiometry is precisely controlled to favor the formation of the desired dichlorophosphine. The reaction is conducted at low temperatures in an anhydrous ethereal solvent to manage the high reactivity of the organolithium reagent and prevent unwanted side reactions.[1]
Reaction Equation: 2 C₇H₇Li + PCl₃ → (C₇H₁₄)₂PCl + 2 LiCl[1]
Experimental Workflow
The following protocol is a self-validating system, designed to ensure both safety and a high yield of the target compound.
Caption: Experimental workflow for the synthesis of Bis(4-methylphenyl)chlorophosphine.
Detailed Experimental Protocol
-
Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas (Argon or Nitrogen) to prevent reactions with moisture-sensitive reagents.[1][11]
-
Synthesis of 4-methylphenyllithium: In a Schlenk flask under an inert atmosphere, a solution of 4-bromotoluene in anhydrous diethyl ether is cooled to -78 °C (dry ice/acetone bath). To this, a solution of n-butyllithium is added dropwise, and the mixture is stirred for 2 hours to ensure complete formation of the organolithium reagent.
-
Reaction with PCl₃: In a separate flask, a solution of phosphorus trichloride in anhydrous diethyl ether is prepared. This solution is then added dropwise to the cold (-78 °C) 4-methylphenyllithium solution. Precise temperature control is crucial to prevent over-alkylation and other side reactions.[1]
-
Work-up: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield bis(4-methylphenyl)chlorophosphine as a colorless to pale yellow liquid.[1] A typical yield for this procedure is in the range of 60-80%.[1]
Applications in Catalysis and Drug Development
The primary value of bis(4-methylphenyl)chlorophosphine lies in its role as a versatile precursor for the synthesis of tertiary phosphine ligands.[2]
Ligand Synthesis
The reactive phosphorus-chlorine (P-Cl) bond is susceptible to nucleophilic substitution by organometallic reagents, such as Grignard or organolithium compounds.[1][2] This reaction allows for the introduction of a third, distinct organic group onto the phosphorus atom, leading to a wide array of unsymmetrical tertiary phosphines (Ar₂PR).[2]
Caption: General reaction for tertiary phosphine synthesis.
The electronic and steric properties of the resulting phosphine ligand can be finely tuned by the choice of the incoming nucleophile (R). The methyl groups on the tolyl substituents of the parent chlorophosphine are electron-donating, which increases the electron density on the phosphorus atom compared to its diphenyl analogue.[7] This electronic modification can significantly influence the efficacy of a catalyst.
Role in Transition Metal-Catalyzed Cross-Coupling
Tertiary phosphine ligands are crucial components of homogeneous catalysts, particularly those based on palladium.[2][3][5] They play a key role in stabilizing the metal center and modulating its reactivity in catalytic cycles. Ligands derived from bis(4-methylphenyl)chlorophosphine are used in a variety of fundamental C-C and C-heteroatom bond-forming reactions, including:
These reactions are indispensable in modern organic synthesis and are frequently employed in the construction of complex molecules, including active pharmaceutical ingredients (APIs).[3] The ability to synthesize a library of ligands from a common precursor like bis(4-methylphenyl)chlorophosphine allows for the rapid screening and optimization of reaction conditions, accelerating drug discovery and development processes.[2]
Safety and Handling
Bis(4-methylphenyl)chlorophosphine and the reagents used in its synthesis are hazardous and require stringent safety protocols.
-
Reactivity Hazards: This compound is corrosive and reacts with water, potentially releasing toxic and corrosive gases.[9][11] All manipulations must be carried out under a strictly inert and anhydrous atmosphere.[1]
-
Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory. This includes double-gloving with chemical-resistant outer gloves (e.g., neoprene), a flame-resistant lab coat, chemical splash goggles, and a full-face shield.[11] All work must be performed in a certified chemical fume hood.[1][11]
-
Reagent Hazards:
-
Disposal: All waste, including residual chlorophosphine and contaminated solids, must be collected in designated, sealed hazardous waste containers and disposed of according to institutional and local regulations.[11]
Conclusion
Bis(4-methylphenyl)chlorophosphine is a cornerstone reagent for the synthesis of advanced phosphine ligands. Its utility is rooted in the predictable reactivity of its P-Cl bond and the inherent electronic properties of the di-p-tolylphosphino moiety. For researchers in catalysis and drug development, a comprehensive understanding of its synthesis, properties, and safe handling is paramount. The protocols and insights provided in this guide serve as a foundation for the effective and safe utilization of this versatile chemical, enabling the development of novel catalysts and the efficient synthesis of complex molecular targets.
References
- An In-depth Technical Guide to the Synthesis of Bis(4-methylphenyl)chlorophosphine using 4-methylphenyllithium. Benchchem.
- Bis(4-methylphenyl)chlorophosphine | CAS 1019-71-2. Santa Cruz Biotechnology.
- A Comparative Analysis of Bis(4-methylphenyl)
- Bis(4-methylphenyl)chlorophosphine 96% | 1019-71-2. Sigma-Aldrich.
- Application Notes: Synthesis of Tertiary Phosphine Ligands from Bis(4-methylphenyl)chlorophosphine. Benchchem.
- Bis(4-methylphenyl)chlorophosphine | 1019-71-2. Benchchem.
- Bis(4-methylphenyl)chlorophosphine 96% | 1019-71-2. Sigma-Aldrich.
- Bis(4-methylphenyl)chlorophosphine. MySkinRecipes.
- Safeguarding Your Research: A Comprehensive Guide to Handling Bis(4-methylphenyl)chlorophosphine. Benchchem.
- P,P-Bis(4-methylphenyl)-phosphinous chloride, Chlorodi-p-tolylphosphine. ChemBK.
- bis(4-methylphenyl)chlorophosphine cas no.13685-23-9. LookChem.
- Bis(4-methylphenyl)chlorophosphine | CAS 1019-71-2. Santa Cruz Biotechnology.
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